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molecular formula C8H10O2 B8762597 2-Ethyl-3-oxocyclopent-1-ene-1-carbaldehyde CAS No. 83960-83-2

2-Ethyl-3-oxocyclopent-1-ene-1-carbaldehyde

Cat. No. B8762597
M. Wt: 138.16 g/mol
InChI Key: FOVZCJUJRYGHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04338466

Procedure details

15.4 g (0.113 mole) of the vinyl compound 4 in 320 ml of THF was added to a 1-liter, round-bottom flask equipped with a 250 ml addition funnel and magnetic stirring bar. 4.4. ml of a solution prepared by solution of 0.783 g of osmium tetraoxide in 50 ml water was added dropwise. The mixture was stirred for 20 minutes and then a solution of 50.7 g (0.237 mole) sodium periodate in 396 ml of water was added over a 40-minute period. After completion of the addition the mixture was stirred for one hour and then filtered through a sintered glass funnel, using CHCl3 to wash the precipitate. The filtrate was extracted with CHCl3 and the combined chloroform extracts dried over anhydrous sodium sulfate (NaSO4). The CHCl3 was removed under reduced pressure to yield 15.0 g (0.109 mole, 96.2%) of a dark green crude liquid (aldehyde 5); uv max (95% ethanol) 247 and 256 nm; ir (neat) 1710 and 1670 cm-1 (C=O); nmr (CDCl3) δ9.7 (s, 1, C--H) and 1.2 (t, 3, --CH2 --CH3).
[Compound]
Name
vinyl
Quantity
15.4 g
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
reactant
Reaction Step One
Quantity
50.7 g
Type
reactant
Reaction Step Two
Name
Quantity
396 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0.783 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
I([O-])(=O)(=O)=O.[Na+].[CH2:7]1[CH2:11][O:10][CH2:9][CH2:8]1>O.[Os](=O)(=O)(=O)=O>[CH2:7]([C:7]1[C:11](=[O:10])[CH2:8][CH2:9][C:8]=1[CH:9]=[O:10])[CH3:11] |f:0.1|

Inputs

Step One
Name
vinyl
Quantity
15.4 g
Type
reactant
Smiles
Name
Quantity
320 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
50.7 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
396 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
0.783 g
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a 250 ml addition funnel and magnetic stirring bar
ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
After completion of the addition the mixture
STIRRING
Type
STIRRING
Details
was stirred for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through a sintered glass funnel
WASH
Type
WASH
Details
to wash the precipitate
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined chloroform extracts dried over anhydrous sodium sulfate (NaSO4)
CUSTOM
Type
CUSTOM
Details
The CHCl3 was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)C=1C(CCC1C=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.109 mol
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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